![molecular formula C12H9P B1590465 5H-Benzo[b]phosphindole CAS No. 244-87-1](/img/structure/B1590465.png)

5H-Benzo[b]phosphindole

Descripción general

Descripción

5H-Benzo[b]phosphindole is an organic phosphorus compound . It has gained importance due to its use in organic electronics and the possibility of designing new p-conjugated, optoelectronic materials .

Synthesis Analysis

The first dibenzophospholes, a class of compounds that includes 5H-Benzo[b]phosphindole, were described in the 1950s . The synthesis methods of these compounds have been reviewed extensively, covering a period of 15 years (2001–2016) .Molecular Structure Analysis

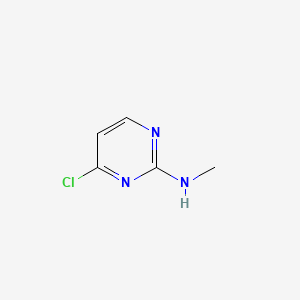

The molecular formula of 5H-Benzo[b]phosphindole is C12H9P . More detailed structural analysis would require specific experimental data or computational modeling .Chemical Reactions Analysis

While specific chemical reactions involving 5H-Benzo[b]phosphindole are not detailed in the search results, phosphorus-based π-conjugated compounds like 5H-Benzo[b]phosphindole can be chemically modified .Physical And Chemical Properties Analysis

5H-Benzo[b]phosphindole is a white solid . Its molecular weight is 184.174 Da . More specific physical and chemical properties would require experimental determination .Aplicaciones Científicas De Investigación

Optoelectronics

- Field : Optoelectronics

- Application Summary : 5H-Benzo[b]phosphindole, also known as dibenzophosphole, has gained importance due to its use in organic electronics and the possibility of designing new p-conjugated, optoelectronic materials that incorporate these heterocycles .

- Methods of Application : The synthesis of these compounds includes methods for their functionalization, a description of their optoelectronic properties, and their first use in optoelectronic devices .

- Results : The work described in the review suggests that dibenzophospholes should be investigated more intensively as single materials, as well as in structural combinations with other p-extended conjugated aromatic and heteroaromatic systems containing phosphorus, nitrogen, silicon, or sulfur atoms .

π-Conjugated Compounds

- Field : Material Science

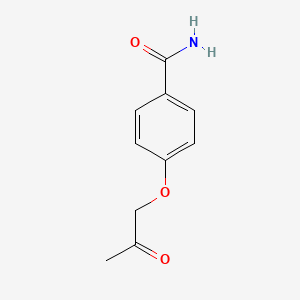

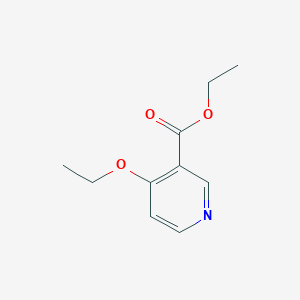

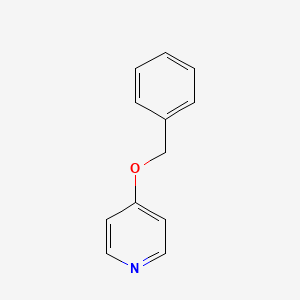

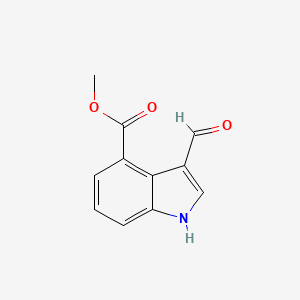

- Application Summary : The properties of phosphole-based π-conjugated compounds could be well tuned via simple chemical modification . Four π-conjugated groups with different electronic nature including naphthalen-2-yl, 4-methoxyphenyl, 4-Methyl benzoate, and 4-benzonitrile were introduced to the C8 position of 5-phenylbenzo [b]phosphindole 5-oxide (PhBPO) to reveal the relationship between structures and properties .

- Methods of Application : Density functional theory (DFT) calculations were carried out to comparatively study the ground state geometries, orbital energy gaps, infrared (IR) spectra, UV–vis spectra, and fluorescence (FL) spectra of the five PhBPO derivatives .

- Results : The large FL oscillator strengths indicate these PhBPO derivatives are good candidates for fluorescent materials . PhBPO derivatives possess easy-to-modify sites and thus can be further utilized as functional materials .

Catalyst in Organic Synthesis

- Field : Organic Chemistry

- Application Summary : 5-Phenyl-5H-benzo[b]phosphindole is an organic phosphorus compound with certain application value, mainly used as a catalyst in organic synthesis reactions .

- Methods of Application : It can be used for the introduction of Phosphindole groups in organic synthesis, participating in carbon-carbon bond formation, hydrogenation, and addition reactions, thereby synthesizing complex organic molecules .

- Results : The specific results or outcomes would depend on the particular reaction and the other reactants involved .

Fluorescent Materials

- Field : Material Science

- Application Summary : The large fluorescence (FL) oscillator strengths indicate that these 5-phenyl-5H-benzo[b]phosphindole 5-oxide (PhBPO) derivatives are good candidates for fluorescent materials .

- Methods of Application : Density functional theory (DFT) calculations were carried out to comparatively study the ground state geometries, orbital energy gaps, infrared (IR) spectra, UV–vis spectra, and fluorescence (FL) spectra of the five PhBPO derivatives .

- Results : PhBPO derivatives possess easy-to-modify sites and thus can be further utilized as functional materials .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5H-benzo[b]phosphindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9P/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDNJMOBPOHHRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478911 | |

| Record name | 5H-Benzo[b]phosphindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-Benzo[b]phosphindole | |

CAS RN |

244-87-1 | |

| Record name | 5H-Benzo[b]phosphindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,8-Diazabicyclo[3.2.1]octane](/img/structure/B1590389.png)

![3-[dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine](/img/structure/B1590392.png)

![6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B1590396.png)